Dimedone

描述

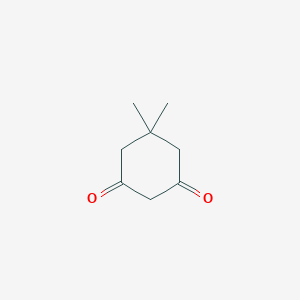

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADXJIPKFRBFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021987 | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-81-8 | |

| Record name | Dimedone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclohexanedione, 5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylcyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2B5DSX2FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Keto-Enol Tautomerism of Dimedone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimedone (5,5-dimethyl-1,3-cyclohexanedione), a classic organic compound, serves as an exemplary model for studying keto-enol tautomerism. This phenomenon, the chemical equilibrium between a keto and an enol form, is fundamental to understanding reaction mechanisms, molecular recognition, and drug action. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, detailing the underlying mechanisms, the profound influence of solvents, and the thermodynamic parameters governing the equilibrium. We present a compilation of quantitative data, detailed experimental protocols for characterization, and logical diagrams to elucidate the core concepts for researchers in academia and the pharmaceutical industry.

Introduction

Keto-enol tautomerism is a prototropic isomerization involving the migration of a proton and the relocation of a double bond. In the case of this compound, the equilibrium exists between the diketo form and the more stable enol form, 3-hydroxy-5,5-dimethylcyclohex-2-enone.[1] Unlike acyclic 1,3-dicarbonyl compounds such as acetylacetone, the cyclic structure of this compound prevents the formation of an intramolecular hydrogen bond in its enol form.[2][3] Consequently, the stabilization of the enol tautomer is highly dependent on intermolecular interactions with the surrounding medium.[3] Understanding the factors that influence this equilibrium is crucial for controlling the reactivity and physicochemical properties of this compound and its derivatives, which have applications in various chemical syntheses and possess biological activities.[4]

The Tautomeric Equilibrium

The keto-enol equilibrium of this compound is a dynamic process where the diketo and enol forms interconvert. The position of this equilibrium is dictated by the relative stability of the two tautomers, which is in turn influenced by structural and environmental factors.

Mechanism of Tautomerization

The interconversion between the keto and enol forms of this compound can be catalyzed by either acid or base. The generally accepted mechanism involves a two-step process of protonation and deprotonation.

Caption: Acid/base-catalyzed keto-enol tautomerism of this compound.

Solvent Effects on the Tautomeric Equilibrium

The solvent plays a pivotal role in determining the position of the keto-enol equilibrium for this compound. The polarity, hydrogen bonding capability, and dipole moment of the solvent all contribute to the differential stabilization of the keto and enol tautomers.[5][6]

-

Polar Aprotic Solvents: In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the keto tautomer is favored.[5] This is because the keto form possesses a larger dipole moment than the enol form and is therefore better stabilized by solvents with high dielectric constants.[5]

-

Nonpolar Solvents: In nonpolar solvents, the diketo form is also the predominant species.[6]

-

Hydrogen-Bonding Solvents: Solvents capable of acting as hydrogen bond acceptors can stabilize the enol form through intermolecular hydrogen bonding with the hydroxyl group of the enol.[5] This shifts the equilibrium towards the enol tautomer.

Computational studies using B3LYP and MP2 levels of theory have corroborated these experimental findings, showing that in polar solvents, the keto-enol equilibrium of this compound is shifted towards the enol tautomer.[7]

Quantitative Analysis of this compound Tautomerism

The tautomeric equilibrium can be quantified by the equilibrium constant, KT = [Enol]/[Keto]. The thermodynamic parameters associated with this equilibrium provide further insight into the process.

| Parameter | Value | Solvent | Temperature Range (°C) | Reference |

| Arrhenius Activation Energy (Ea) | 3.43 kcal/mol | DMSO | 25-85 | [4][8] |

| Pre-exponential Factor (A) | 1.07 x 106 s-1 | DMSO | 25-85 | [4][8] |

| Free Energy of Activation (ΔG‡c) | 10.8 kcal/mol | DMSO | Coalescence Temp. (240 K) | [4][8] |

Experimental Protocols for Characterization

Several spectroscopic techniques are employed to study and quantify the keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are powerful tools for determining the ratio of keto and enol tautomers in solution.[5][9] The keto-enol exchange is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[2]

Experimental Workflow:

Caption: Workflow for determining tautomer ratio by 1H NMR.

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen deuterated solvent to prevent the formation of enol dimers.[10]

-

Data Acquisition: Acquire a 1H NMR spectrum of the solution.

-

Spectral Analysis: Identify the characteristic signals for the enol and keto forms. The enol tautomer typically shows a vinyl proton signal, while the keto form exhibits signals for the methylene protons adjacent to the carbonyl groups.[10]

-

Quantification: Integrate the area under the respective peaks. The ratio of the integrals corresponds to the molar ratio of the tautomers. For example, in CDCl3, both tautomers are observable in appreciable quantities.[5][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in each tautomer. The presence or absence of a hydroxyl (-OH) stretch is a key indicator.[5] Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), combined with experimental FT-IR spectra in various solvents (e.g., DMSO, methanol, acetonitrile, dichloromethane, and chloroform) can provide accurate determinations of the tautomer ratios.[1][12]

Detailed Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvents.

-

Data Acquisition: Record the FT-IR spectra of the solutions.

-

Spectral Analysis: Look for the characteristic vibrational bands. The enol form will exhibit a broad O-H stretching band, while the keto form will show characteristic C=O stretching frequencies.

-

Quantitative Analysis: A new approach involves using both experimental and theoretical data in the Lambert-Beer equation to determine the tautomer's ratio.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium, as the two tautomers often have different absorption maxima.[13][14] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form.[15] By comparing experimental spectra with simulated spectra from quantum chemical calculations, the keto:enol abundance ratio can be predicted.

Conclusion

The keto-enol tautomerism of this compound is a well-studied yet fundamentally important phenomenon with implications across chemical and biological sciences. This guide has provided a detailed technical overview of the equilibrium, highlighting the critical role of the solvent environment. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers and professionals engaged in drug development and organic synthesis, enabling a deeper understanding and manipulation of this classic tautomeric system. The interplay of experimental and computational approaches continues to provide deeper insights into the subtle factors governing this dynamic equilibrium.

References

- 1. researchgate.net [researchgate.net]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. connectsci.au [connectsci.au]

- 7. publications.waset.org [publications.waset.org]

- 8. Keto-Enol Tautomerism of this compound Studied by Dynamic NMR [opg.optica.org]

- 9. "Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarb" by Gilbert Cook and Paul M. Feltman [scholar.valpo.edu]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. files.eric.ed.gov [files.eric.ed.gov]

- 12. Detection of tautomer proportions of this compound in solution: a new approach based on theoretical and FT-IR viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of 5,5-Dimethylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 5,5-dimethylcyclohexane-1,3-dione, a versatile organic compound commonly known as dimedone. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding of this molecule's characteristics and applications.

Introduction

5,5-Dimethylcyclohexane-1,3-dione, also widely referred to as this compound, is a cyclic diketone with the chemical formula C₈H₁₂O₂.[1][2] It is a stable, crystalline solid at room temperature, typically appearing as white to light yellow or beige crystals.[3][4][5] This compound serves as a valuable reagent in organic chemistry, notably in the derivatization and analysis of aldehydes, and as a precursor in the synthesis of various heterocyclic compounds. A thorough understanding of its physical properties is crucial for its effective application in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 5,5-dimethylcyclohexane-1,3-dione are summarized in the tables below. These properties are critical for predicting its behavior in various solvents and reaction conditions.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 5,5-dimethylcyclohexane-1,3-dione | |

| Common Names | This compound, Cyclomethone, Methone | |

| CAS Number | 126-81-8 | |

| Molecular Formula | C₈H₁₂O₂ | |

| Molecular Weight | 140.18 g/mol | |

| Appearance | Light yellow to beige or white crystalline powder | |

| Melting Point | 147-150 °C (decomposes) | |

| Boiling Point | 234 °C (decomposes at 147-150 °C) | |

| Density | 1.0373 g/cm³ (rough estimate) |

Table 2: Solubility and Acidity

| Property | Value | Source(s) |

| Solubility in Water | Very soluble; 0.416 g/100 mL at 25 °C | |

| Solubility in Organic Solvents | Soluble in methanol, ethanol (B145695), chloroform, benzene, and acetic acid | |

| pKa | 5.15 - 5.32 |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of 5,5-dimethylcyclohexane-1,3-dione, as well as its chemical synthesis.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of 5,5-dimethylcyclohexane-1,3-dione is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and capillary tube assembly are placed in the heating bath (e.g., mineral oil in a Thiele tube) or the heating block of a digital apparatus.

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the completion of melting) are recorded as the melting point range.

Determination of Solubility

Solubility tests are fundamental in characterizing a compound and for planning reactions and purifications.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated cylinder or pipettes

-

Vortex mixer (optional)

-

Water and various organic solvents (e.g., ethanol, methanol, hexane)

Procedure:

-

Approximately 25 mg of 5,5-dimethylcyclohexane-1,3-dione is placed into a test tube.

-

0.75 mL of the desired solvent (e.g., water, ethanol) is added in small portions.

-

After each addition, the test tube is vigorously shaken or vortexed for at least 60 seconds.

-

The mixture is observed to determine if the solid has completely dissolved.

-

If the compound dissolves, it is recorded as "soluble" in that solvent. If it remains undissolved, it is recorded as "insoluble." For partially dissolving compounds, this is noted.

Synthesis of 5,5-Dimethylcyclohexane-1,3-dione

The synthesis of this compound is a classic example of a Michael addition followed by an intramolecular aldol (B89426) condensation and subsequent decarboxylation.

Reactants:

-

Mesityl oxide

-

Diethyl malonate

-

Sodium ethoxide (prepared from sodium and absolute ethanol)

-

Potassium hydroxide (B78521)

-

Hydrochloric acid

Procedure:

-

Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

Diethyl malonate is added to the sodium ethoxide solution.

-

Mesityl oxide is then slowly added to the reaction mixture, which is then refluxed.

-

A solution of potassium hydroxide is added, and the mixture is heated to hydrolyze the ester intermediate.

-

The solution is acidified with hydrochloric acid.

-

The alcohol is removed by distillation.

-

The remaining aqueous solution is further acidified to induce decarboxylation and precipitation of the crude 5,5-dimethylcyclohexane-1,3-dione.

-

The product is collected by filtration, washed with cold water, and can be purified by recrystallization.

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of 5,5-dimethylcyclohexane-1,3-dione.

Table 3: Spectroscopic Data

| Spectrum Type | Key Features/Notes | Source(s) |

| ¹H NMR | In solution, exists in equilibrium with its enol tautomer. The keto form shows signals for the methyl groups and the methylene (B1212753) protons. The enol form exhibits a vinyl proton signal. | |

| ¹³C NMR | The keto form displays characteristic signals for the carbonyl carbons, the quaternary carbon, the methylene carbons, and the methyl carbons. The enol form shows signals for vinylic carbons. | |

| IR Spectroscopy | The spectrum shows strong absorption bands corresponding to the C=O stretching of the ketone groups. In the enol form, a broad O-H stretch and a C=C stretch are also observed. | |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Visualizations

The following diagrams illustrate the synthesis pathway and a typical experimental workflow for physical property determination.

Caption: Synthesis of 5,5-dimethylcyclohexane-1,3-dione.

Caption: Experimental workflow for melting point determination.

Conclusion

This technical guide has detailed the essential physical properties of 5,5-dimethylcyclohexane-1,3-dione, provided standardized experimental protocols for their determination, and offered visual representations of key chemical and procedural workflows. The compiled data and methodologies serve as a valuable resource for scientists and researchers, enabling the safe, effective, and innovative application of this important organic compound in various scientific endeavors.

References

The Synthesis of Dimedone: A Mechanistic and Methodological Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a versatile cyclic diketone with significant applications in organic synthesis and analytical chemistry. Its utility in the derivatization of aldehydes, as well as its role as a precursor in the synthesis of various heterocyclic compounds, makes a thorough understanding of its preparation essential for professionals in the chemical and pharmaceutical sciences. This technical guide provides a detailed examination of the mechanism and experimental protocols for the synthesis of this compound from mesityl oxide and a malonic ester, typically diethyl malonate.

Core Reaction Mechanism

The synthesis of this compound is a classic example of a tandem reaction sequence, initiated by a Michael addition followed by an intramolecular Claisen condensation (Dieckmann condensation).[1][2] The overall process can be broken down into four key steps:

-

Michael Addition: The reaction commences with the base-catalyzed Michael addition of a carbanion, generated from diethyl malonate, to the α,β-unsaturated ketone, mesityl oxide (4-methylpent-3-en-2-one).[1][3] A strong base, such as sodium ethoxide, deprotonates the acidic α-hydrogen of diethyl malonate to form a stabilized enolate ion. This nucleophilic enolate then attacks the β-carbon of mesityl oxide in a conjugate addition, forming a new carbon-carbon bond and a larger intermediate.[4][5]

-

Intramolecular Claisen Condensation (Dieckmann Condensation): The intermediate from the Michael addition, which contains both a ketone and two ester functionalities, then undergoes an intramolecular Claisen condensation.[1][3] In the presence of a base, a second enolate is formed, which then attacks one of the ester carbonyls, leading to the formation of a six-membered ring and the elimination of an ethoxide leaving group.[6]

-

Hydrolysis: The resulting cyclic β-keto ester is subsequently hydrolyzed under basic conditions, typically using a solution of potassium hydroxide (B78521).[1][7] This step converts the remaining ester group into a carboxylate.

-

Decarboxylation: The final step involves the acidification of the reaction mixture, followed by heating.[1][5] This protonates the carboxylate to form a β-keto acid, which is unstable and readily undergoes decarboxylation (loss of CO2) to yield the final product, this compound.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the sequential steps in the synthesis of this compound from mesityl oxide and diethyl malonate.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data reported in various experimental procedures for the synthesis of this compound.

| Parameter | Value | Source(s) |

| Reactants | ||

| Diethyl Malonate | 8.0 g (0.05 mol) to 170 g (1.06 mol) | [7][8] |

| Mesityl Oxide | 4.9 g (0.05 mol) to 100 g (1.02 mol) | [7][8] |

| Sodium | 1.15 g (0.05 mol) to 23 g (1 g atom) | [7][8] |

| Potassium Hydroxide | 6.3 g (0.112 mol) to 125 g (2.2 mol) | [7][8] |

| Product | ||

| Molar Mass | 140.18 g/mol | [9] |

| Melting Point | 147-148 °C (uncrystallized) | [8] |

| 147-150 °C (literature) | [8] | |

| Yield | ||

| Theoretical Yield | Based on limiting reagent | [9][10] |

| Reported Yield | 67-85% | [8] |

| 76.77% | [9] |

Detailed Experimental Protocols

The following protocols are synthesized from established literature procedures.[5][7][8] It is crucial that all glassware is thoroughly dried before use.

Session 1: Michael Addition and Cyclization

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 30 mL of absolute ethanol (B145695).[7] Carefully add 1.15 g (0.05 mol) of sodium metal in small pieces at a rate that maintains a gentle reflux.[7]

-

Addition of Reactants: Once all the sodium has dissolved, add 8.5 mL (8.0 g, 0.05 mol) of diethyl malonate dropwise over 5 minutes.[7] Follow this with the dropwise addition of 6.0 mL (4.9 g, 0.05 mol) of freshly distilled mesityl oxide over 5 minutes.[7][8]

-

Reflux: Add an additional 5 mL of absolute ethanol and reflux the reaction mixture with stirring for 45 minutes to 2 hours.[7][8]

-

Saponification: Prepare a solution of 6.3 g (0.112 mol) of potassium hydroxide in 25 mL of water and add it dropwise to the reaction mixture.[7] Reflux the mixture for an additional 45 minutes to 6 hours.[7][8]

-

Work-up (Initial): Allow the mixture to cool to room temperature. The mixture can be stored at this point if necessary.[7]

Session 2: Hydrolysis, Decarboxylation, and Purification

-

Solvent Removal: Remove the bulk of the ethanol-water mixture using a rotary evaporator.[5]

-

Extraction: Cool the residue in an ice bath and extract with 25 mL of diethyl ether to remove any unreacted organic starting materials. Retain the aqueous layer.[7]

-

Acidification and Decarboxylation: Transfer the aqueous layer back to the reaction flask and acidify to a pH of 1-3 with concentrated hydrochloric acid.[5][7] Heat the acidified mixture to reflux for 15 minutes to facilitate decarboxylation.[7]

-

Crystallization and Filtration: Cool the mixture in an ice bath until crystallization is complete.[5] Collect the crude product by vacuum filtration and wash the solid with cold water (25 mL) and petroleum ether (25 mL).[5][7]

-

Recrystallization: Recrystallize the crude this compound from a minimal amount of a 1:1 mixture of acetone (B3395972) and water to obtain the purified product.[5][7] Dry the crystals before determining the final yield and melting point.

Logical Workflow of the Synthesis

The following diagram outlines the logical workflow of the experimental procedure for synthesizing this compound.

Caption: Experimental workflow for the synthesis of this compound.

This comprehensive guide provides the foundational knowledge and practical details necessary for the successful synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed experimental protocols, researchers can reliably produce this valuable chemical intermediate for a wide range of applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organic chemistry - Mechanism of this compound preparation - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. homework.study.com [homework.study.com]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. This compound Synthesis - 1449 Words | Bartleby [bartleby.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scribd.com [scribd.com]

- 10. chegg.com [chegg.com]

An In-depth Technical Guide to the Structure and Bonding Characteristics of Dimedone

Dimedone, systematically named 5,5-dimethylcyclohexane-1,3-dione, is a cyclic dicarbonyl compound with significant applications in organic synthesis. Its unique structural features, particularly its existence in a keto-enol tautomeric equilibrium, govern its reactivity and physical properties. This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Tautomerism

This compound exists as a dynamic equilibrium between its diketo and enol tautomeric forms.[1] In the solid state, this compound predominantly adopts the enolic form.[2][3] This is in contrast to its state in solution, where the ratio of keto to enol forms is dependent on the solvent. For instance, in chloroform, the keto-to-enol ratio is approximately 2:1.[4] The enol form is stabilized by the formation of intermolecular hydrogen bonds, creating infinite chains of molecules in the crystalline state.[3][5] Unlike acyclic β-diketones, the cyclic nature of this compound results in a trans-enol configuration, which precludes the formation of intramolecular hydrogen bonds.[3]

The IUPAC name for this compound is 5,5-dimethylcyclohexane-1,3-dione.[6] Other synonyms include Methone and Cyclomethone.[6]

Diagram 1: Keto-Enol Tautomerism of this compound

Caption: The equilibrium between the keto and enol tautomers of this compound.

Crystallographic Data and Bonding Characteristics

X-ray diffraction studies have provided detailed insights into the solid-state structure of this compound, confirming its enolic form. The crystal structure is monoclinic, with the space group P21/n.[2][7] The molecules are linked by intermolecular hydrogen bonds between the enolic hydroxyl group and the carbonyl group of an adjacent molecule, forming infinite chains.[3][5]

Table 1: Crystal and Bond Data for this compound

| Parameter | Value | Reference |

| Formula | C8H12O2 | [2] |

| Formula Weight | 140.18 g/mol | [4] |

| Crystal System | Monoclinic | [2][7] |

| Space Group | P21/n | [2][7] |

| a | 10.079(7) Å | [2][7] |

| b | 6.835(3) Å | [2][7] |

| c | 12.438(4) Å | [2][7] |

| β | 110.24(5)° | [2][7] |

| Z | 4 | [2][3] |

| Hydrogen Bond Length (O-H···O) | 2.593 Å | [3] |

Note: Standard deviations are provided in parentheses where available.

Spectroscopic Properties

The dual nature of this compound's structure is evident in its spectroscopic data. Both NMR and IR spectroscopy are powerful tools for distinguishing between the keto and enol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, the 1H and 13C NMR spectra of this compound can show signals for both the keto and enol tautomers, with the relative integrations depending on the solvent and temperature.[1][8] The enolic proton gives rise to a characteristic signal, the chemical shift of which can be solvent-dependent. The presence of two distinct sets of signals for the methylene (B1212753) and methyl groups can indicate the presence of both tautomers.[8]

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon Atom | Keto Form (ppm) | Enol Form (ppm) |

| C=O | ~205 | ~190 |

| C-O (enol) | - | ~100 |

| C(CH3)2 | ~30 | ~30 |

| CH2 | ~50 | ~45 |

| CH3 | ~28 | ~28 |

Note: Chemical shifts are approximate and can vary with solvent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is particularly informative for identifying the dominant tautomeric form. The keto form is characterized by a strong C=O stretching vibration, while the enol form exhibits a broad O-H stretching band due to hydrogen bonding and a C=C stretching vibration.[9]

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm-1) | Tautomer |

| O-H stretch (H-bonded) | 2500-3200 (broad) | Enol |

| C-H stretch | 2800-3000 | Keto & Enol |

| C=O stretch | ~1700 | Keto |

| C=C stretch | ~1600 | Enol |

Experimental Protocols

Synthesis of this compound

This compound is classically synthesized via a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation.[1][10][11]

Experimental Workflow for this compound Synthesis

Caption: A typical two-session experimental workflow for the synthesis of this compound.

Crystallographic Analysis

Single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of this compound in the solid state.

Methodology for X-ray Crystallography of this compound

-

Crystal Growth: A suitable single crystal of this compound is grown, for example, by slow evaporation from an appropriate solvent.[2]

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[2]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[2][3]

Conclusion

This compound presents a fascinating case study in molecular structure and bonding, with its character being significantly influenced by its keto-enol tautomerism. The predominance of the enol form in the solid state, stabilized by extensive intermolecular hydrogen bonding, is a key feature confirmed by crystallographic studies. In solution, a dynamic equilibrium exists, the position of which is sensitive to the solvent environment. The spectroscopic and structural data presented in this guide provide a robust foundation for understanding the chemical behavior of this compound and for its application in synthetic organic chemistry and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. scispace.com [scispace.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. This compound | C8H12O2 | CID 31358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solved This is the IR spectra of this compound. Determine | Chegg.com [chegg.com]

- 10. books.rsc.org [books.rsc.org]

- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

Spectroscopic Analysis of Dimedone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of dimedone (5,5-dimethylcyclohexane-1,3-dione), a versatile organic compound utilized in various chemical syntheses. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound, including its characteristic keto-enol tautomerism. Experimental protocols and data interpretation are presented to assist researchers in the accurate identification and characterization of this molecule.

Introduction to this compound and its Tautomerism

This compound is a cyclic diketone that exists in equilibrium between its keto and enol tautomeric forms. The position of this equilibrium is highly dependent on the solvent, concentration, and temperature. Spectroscopic techniques such as NMR and IR are invaluable tools for studying this tautomerism and elucidating the structural features of this compound in different environments. In non-polar solvents like chloroform (B151607), both tautomers can be observed, while in polar aprotic solvents like DMSO, the keto form is predominant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about its structure and the keto-enol equilibrium.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically shows signals for both the keto and enol forms, allowing for the determination of their relative ratio through integration.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Tautomer | Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Keto | -C(CH₃)₂ | ~1.10 | Singlet |

| Keto | -CH₂-C=O | ~2.35 | Singlet |

| Keto | -CH₂-C(CH₃)₂-CH₂- | ~3.40 | Singlet |

| Enol | -C(CH₃)₂ | ~1.05 | Singlet |

| Enol | -CH₂-C=C | ~2.25 | Singlet |

| Enol | =CH- | ~5.50 | Singlet |

| Enol | -OH | ~11.0 (broad) | Singlet |

Note: Chemical shifts are approximate and can vary slightly depending on the experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The presence of distinct signals for the keto and enol forms further confirms the tautomeric equilibrium.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Tautomer | Assignment | Chemical Shift (δ, ppm) |

| Keto | -C(CH₃)₂ | ~28.3 |

| Keto | -C(CH₃)₂ | ~32.5 |

| Keto | -CH₂- | ~50.8 |

| Keto | C=O | ~203.5 |

| Enol | -C(CH₃)₂ | ~28.0 |

| Enol | -C(CH₃)₂ | ~31.0 |

| Enol | -CH₂- | ~45.5 |

| Enol | =CH- | ~101.5 |

| Enol | =C-OH | ~190.0 |

Note: Chemical shifts are approximate and can vary slightly depending on the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound clearly shows the presence of carbonyl groups and, in the solid state or in non-polar solvents, the hydroxyl group of the enol form.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Tautomer |

| ~3400-2500 (broad) | O-H stretch | Hydroxyl | Enol |

| ~2960, ~2870 | C-H stretch (asymmetric & symmetric) | Methyl, Methylene | Both |

| ~1735 | C=O stretch (asymmetric) | Ketone | Keto |

| ~1708 | C=O stretch (symmetric) | Ketone | Keto |

| ~1610 | C=C stretch | Alkene | Enol |

| ~1370 | C-H bend (gem-dimethyl) | Methyl | Both |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS)

-

NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay, 30° pulse angle).

-

¹³C NMR: Acquire the spectrum using proton-decoupled mode (e.g., 1024 scans, 2-second relaxation delay, 45° pulse angle).

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum to determine the keto:enol ratio. Assign the peaks in both spectra based on the data in Tables 1 and 2.

IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Materials:

-

This compound

-

FT-IR grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

IR spectrometer

Procedure:

-

Sample Preparation: Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr in an agate mortar.

-

Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.

-

Pellet Formation: Transfer a portion of the powder to the anvil of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Carefully place the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups and vibrational modes as detailed in Table 3.

Visualization of Key Processes

The following diagrams illustrate the tautomeric equilibrium of this compound and the general workflow for its spectroscopic analysis.

Caption: Keto-enol tautomerism of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

The Discovery and History of Dimedone: A Technical Guide

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a cyclic β-diketone that has served as a versatile and foundational molecule in organic chemistry for over a century.[1][2] This technical guide provides an in-depth exploration of its discovery, historical synthesis, physicochemical properties, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Discovery and Historical Context

The first synthesis of this compound is credited to the German chemist Daniel Vorländer and his colleague F. Erig in 1897.[3] Their method, which remains the basis for modern preparations, involved the reaction of mesityl oxide with malonic ester.[3] This synthesis represents a classic example of sequential organic reactions, including a Michael addition and an intramolecular Claisen condensation, highlighting the power of organic synthesis to construct complex cyclic systems from simple acyclic precursors.[4][5] Shortly after, in 1900, the renowned chemist Arthur Hantzsch also reported on its synthesis, contributing to the foundational understanding of carbonyl and heterocyclic chemistry.[6] For decades, this compound's primary and most celebrated use has been as a highly specific reagent for the qualitative and quantitative analysis of aldehydes.[7][8]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[6][9] It is stable under ambient conditions but may be sensitive to light.[8][10] Its key properties are summarized below.

| Property | Value | Citations |

| IUPAC Name | 5,5-dimethylcyclohexane-1,3-dione | [9] |

| Molecular Formula | C₈H₁₂O₂ | [2][9] |

| Molar Mass | 140.18 g/mol | [2][9] |

| Melting Point | 147–150 °C (decomposes) | [1][2] |

| Water Solubility | 0.416 g/100 mL (at 25 °C) | [8][10] |

| Other Solubilities | Soluble in ethanol (B145695), methanol, acetone (B3395972), ether | [1][2][6] |

| pKₐ | 4.8 (at 25 °C) | [8][10] |

| Appearance | White to off-white crystalline solid | [6][9] |

A crucial chemical characteristic of this compound is its existence in a tautomeric equilibrium between the diketo form and the enol form.[2][11] In chloroform (B151607) solution, the keto-to-enol ratio is approximately 2:1.[2] In its crystalline state, this compound exists as chains of enol-form molecules linked by hydrogen bonds.[2]

Synthesis of this compound: Experimental Protocol

The classical synthesis of this compound proceeds via a base-catalyzed condensation of mesityl oxide and diethyl malonate.[2] The sequence involves a Michael addition, an intramolecular Claisen condensation (or Dieckmann cyclization), followed by saponification and decarboxylation.[5][7][11]

Materials and Reagents

-

Sodium metal (or sodium methoxide/ethoxide)

-

Absolute Ethanol (or Methanol)

-

Diethyl malonate

-

Mesityl oxide

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric acid (HCl)

-

Acetone

-

Petroleum ether

Detailed Protocol

This protocol is based on established laboratory procedures.[4][7]

Part 1: Condensation and Cyclization

-

Preparation of Sodium Ethoxide: In a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 30 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.15 g, 0.05 mol) at a rate that maintains a gentle reflux.[7]

-

Michael Addition: Once all the sodium has dissolved, add diethyl malonate (8.0 g, 0.05 mol) dropwise over 5 minutes. Following this, add mesityl oxide (4.9 g, 0.05 mol) dropwise over 5 minutes.[7]

-

Reflux: Reflux the reaction mixture with stirring for 45-60 minutes in a water bath.[7]

-

Saponification: Prepare a solution of KOH (6.3 g, 0.112 mol) in 25 mL of water. Add this solution dropwise to the reaction mixture. Reflux the mixture for an additional 45-90 minutes to ensure complete hydrolysis of the ester.[4][7] At this point, the mixture can be cooled and stored.

Part 2: Decarboxylation and Isolation

-

Solvent Removal: Remove approximately 35-40 mL of the ethanol-water mixture using a rotary evaporator.[4][7]

-

Acidification and Decarboxylation: Cool the residue in an ice bath. Transfer the aqueous layer to a flask and acidify to pH 1-2 with concentrated HCl.[4][7] Reflux the acidified mixture for 15-30 minutes to induce decarboxylation.[7]

-

Crystallization and Filtration: Cool the mixture thoroughly in an ice bath until crystallization is complete.[7] Collect the crude this compound product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water (25 mL) and then with petroleum ether (25 mL).[7]

-

Recrystallization: Purify the crude product by recrystallizing from a minimal amount of 1:1 aqueous acetone to yield pure, crystalline this compound.[4][7]

Synthesis Workflow Diagram

Caption: Workflow for the classical synthesis of this compound.

Application in Aldehyde Detection

This compound is a highly effective reagent for the derivatization and identification of aldehydes.[2][7] It reacts with aldehydes in a 2:1 molar ratio but typically not with ketones, providing a basis for their differentiation.[7] The resulting derivatives, known as "bis-dimedones" or formaldemethone in the case of formaldehyde (B43269), are often highly crystalline solids with sharp, characteristic melting points.[2][12]

Experimental Protocol: Aldehyde Derivatization

-

Dissolution: Dissolve the aldehyde-containing sample in a 50% ethanol solution.

-

Reaction: Add a solution of this compound in 50% ethanol to the sample. The formation of a precipitate indicates the presence of an aldehyde.

-

Isolation: The crystalline derivative can be filtered, dried, and its melting point determined for identification purposes.

For enhanced sensitivity, the reaction can be modified to produce a fluorescent product. This is achieved by reacting the aldehyde with this compound in the presence of ammonium (B1175870) acetate, a variant of the Hantzsch reaction.[13][14][15] The resulting fluorescent derivative can be quantified using a fluorescence detector, with typical excitation at 395 nm and emission at 463 nm.[13][14]

Aldehyde Detection Logical Diagram

Caption: Logical diagram of this compound's reaction with an aldehyde.

Modern Relevance and Conclusion

While newer analytical techniques have supplemented its use, the synthesis and reactions of this compound remain pedagogically important in academic laboratories for demonstrating a wide variety of fundamental organic chemistry principles.[5][11] Furthermore, this compound and its derivatives continue to find applications as precursors in the synthesis of more complex molecules, including those with potential pharmaceutical activities such as anti-inflammatory or antimicrobial properties.[1][6] Its low cost, stability, and versatile reactivity ensure that this compound, a hero of the early organic laboratory, retains its relevance for both educational and research purposes.[5][16]

References

- 1. sirjana.in [sirjana.in]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. This compound | 126-81-8 [chemicalbook.com]

- 9. This compound | C8H12O2 | CID 31358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 126-81-8 [m.chemicalbook.com]

- 11. kar.kent.ac.uk [kar.kent.ac.uk]

- 12. Relationship between this compound concentration and formaldehyde captured in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Applicability of this compound Assays for the Development of Online Aldehyde Sensor in Seawater Flooding Systems [scirp.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Applicability of this compound Assays for the Development of Online Aldehyde Sensor in Seawater Flooding Systems [scirp.org]

- 16. researchgate.net [researchgate.net]

Chemical Stability and Storage of Dimedone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a versatile cyclic diketone widely employed in organic synthesis, derivatization reactions, and as a scavenger of aldehydes. Its utility in pharmaceutical research and development necessitates a thorough understanding of its chemical stability and appropriate storage conditions to ensure its integrity, purity, and performance in sensitive applications. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and methodologies for its stability assessment.

Chemical Properties and Stability Profile

This compound is a white to yellowish crystalline solid that is generally considered stable under recommended storage conditions.[1][2] However, its stability can be influenced by several factors, including temperature, light, moisture, and the presence of oxidizing agents.[1][3][4] A key chemical feature of this compound is its existence in a tautomeric equilibrium between the diketo and enol forms. In chloroform (B151607) solution, the keto-to-enol ratio is approximately 2:1. This equilibrium is a fundamental aspect of its reactivity and can be influenced by the solvent environment.

Factors Affecting Stability

-

Temperature: Elevated temperatures can accelerate the degradation of this compound. It is recommended to store the compound in a cool place. Specific storage at +15°C to +25°C has been suggested. For solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended to prevent inactivation from repeated freeze-thaw cycles.

-

Light: this compound may be light-sensitive. Exposure to light can potentially initiate degradation pathways. Therefore, it is crucial to store it in a dark place or in light-resistant containers.

-

Moisture: While some sources describe this compound as having good moisture stability, which is advantageous for its use in certain reactions, it is generally advisable to store it in a dry environment with the container tightly closed to prevent moisture absorption.

-

Oxidizing Agents: this compound is incompatible with strong oxidizing agents. Contact with such agents can lead to oxidative degradation.

-

pH: The stability of this compound in solution can be pH-dependent. Hydrolytic degradation can occur at extreme pH values.

Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the public literature, potential degradation routes under stress conditions can be inferred from its chemical structure. These may include:

-

Oxidative Degradation: The cyclic diketone structure could be susceptible to oxidation, potentially leading to ring-opening products.

-

Hydrolysis: Under strongly acidic or basic conditions, the dione (B5365651) ring may undergo hydrolysis.

-

Photodegradation: Exposure to light, particularly UV radiation, could lead to the formation of radical species and subsequent degradation products.

Under fire conditions, hazardous decomposition products include carbon oxides.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store solid at +15°C to +25°C. For solutions, -20°C (short-term) or -80°C (long-term). | To minimize thermal degradation. |

| Light | Keep in a dark place, in a light-resistant container. | To prevent photodegradation. |

| Atmosphere | Store in a well-ventilated place. An inert atmosphere is recommended for long-term storage. | To minimize contact with air and moisture. |

| Container | Keep container tightly closed. | To protect from moisture and air. |

| Incompatibilities | Store away from strong oxidizing agents. | To prevent oxidative degradation. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound's stability should involve a combination of long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways. The following protocols are based on general principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of drug substances.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.

Objective: To identify potential degradation products and degradation pathways, and to establish the specificity of the analytical method.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Stress Conditions: Expose the this compound solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store solid this compound at 80°C for 48 hours.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of this compound is not co-eluting with any degradation products.

-

Identification of Degradants: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products.

Accelerated Stability Study Protocol

Accelerated stability studies are designed to predict the shelf-life of a substance by subjecting it to elevated temperature and humidity conditions.

Objective: To rapidly assess the stability of this compound under conditions that accelerate its degradation and to predict its long-term stability.

Methodology:

-

Sample Packaging: Place this compound in its proposed long-term storage container.

-

Storage Conditions: Store the samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.

-

Testing Schedule: Test the samples at initial (time zero), 1, 3, and 6 months.

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance (visual inspection)

-

Assay (e.g., by HPLC)

-

Purity (e.g., by HPLC, to detect and quantify any degradation products)

-

Moisture content (e.g., by Karl Fischer titration)

-

Quantitative Data Summary

The following tables present hypothetical quantitative data from a 6-month accelerated stability study of this compound. This data is for illustrative purposes to demonstrate how results from such a study would be presented.

Table 1: Accelerated Stability Study of this compound (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Moisture Content (%) |

| 0 | White crystalline powder | 99.8 | 0.15 | 0.10 |

| 1 | White crystalline powder | 99.6 | 0.25 | 0.12 |

| 3 | White crystalline powder | 99.2 | 0.50 | 0.15 |

| 6 | Off-white crystalline powder | 98.5 | 0.95 | 0.20 |

Table 2: Forced Degradation of this compound (% Degradation)

| Stress Condition | % Degradation | Major Degradation Product (Hypothetical) |

| 0.1 M HCl, 60°C, 24h | 5.2 | Ring-opened diacid |

| 0.1 M NaOH, 60°C, 24h | 8.5 | Ring-opened diacid |

| 3% H₂O₂, RT, 24h | 12.1 | Oxidized ring species |

| Heat (80°C), 48h | 2.3 | Dimerization product |

| Photolytic (UV) | 15.7 | Photodegradation adduct |

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability assessment of this compound.

Caption: Workflow for a forced degradation study of this compound.

Caption: Keto-enol tautomerism of this compound.

Conclusion

A thorough understanding of the chemical stability of this compound is paramount for its effective use in research and development. By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers can ensure the quality and reliability of this important chemical reagent. The information and methodologies presented in this guide provide a framework for establishing a comprehensive stability profile for this compound, thereby supporting its successful application in various scientific endeavors.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Designing Long-Term Stability Study Protocols: Correlation Between Accelerated and Real-Time Testing [apexvia.com]

- 3. snscourseware.org [snscourseware.org]

- 4. Mechanistic and full Kinetic Study of the reaction between 4-chlorobenzaldehyde, malononitrile and this compound using caffeine as a green catalyst – Oriental Journal of Chemistry [orientjchem.org]

Dimedone: A Classic Michael Donor for Carbon-Carbon Bond Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimedone (5,5-dimethylcyclohexane-1,3-dione) serves as a quintessential example of a soft nucleophile, or Michael donor, in the context of the Michael addition reaction. This conjugate addition is a cornerstone in organic synthesis for the mild and efficient formation of carbon-carbon bonds.[1][2] The unique structural characteristics of this compound, particularly the acidity of the methylene (B1212753) protons situated between its two carbonyl groups, make it an ideal substrate for demonstrating and utilizing this powerful reaction. This guide provides a detailed overview of the mechanism, quantitative data from key examples, experimental protocols, and the synthetic utility of this compound in the Michael addition.

The Role of this compound as a Michael Donor

This compound is a cyclic β-diketone that exists in equilibrium with its enol tautomer.[3] The protons on the carbon atom flanked by the two carbonyl groups (the α-carbon) are particularly acidic. This acidity facilitates deprotonation by a base to form a resonance-stabilized enolate ion. This enolate is the active nucleophilic species in the Michael addition, readily attacking the electrophilic β-carbon of an α,β-unsaturated compound, known as the Michael acceptor.[1][2]

Reaction Mechanism

The Michael addition of this compound proceeds through a well-established three-step mechanism:

-

Enolate Formation: A base abstracts an acidic α-proton from this compound to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate anion attacks the β-carbon of the Michael acceptor in a 1,4-conjugate addition, forming a new carbon-carbon bond and a new enolate intermediate.

-

Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final Michael adduct.

Caption: General mechanism of the Michael addition using this compound.

Quantitative Analysis of this compound Michael Additions

The reaction of this compound with various Michael acceptors has been extensively studied. The efficiency of the reaction is influenced by the choice of catalyst, solvent, and reaction conditions. Below is a summary of quantitative data from representative reactions.

| Michael Acceptor | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chalcone (B49325) | KF/Al₂O₃ | DMF | Room Temp. | 4-6 | 85-94 | [4] |

| Chalcone | Cetyltrimethylammonium bromide | Water | Reflux | 5-8 | 82-95 | [4] |

| β,γ-Unsaturated α-ketoesters | Tertiary Amine-Squaramide | Dichloromethane | Not specified | 12 | 84-97 | [5] |

| Aromatic Aldehydes (in-situ Knoevenagel/Michael) | Diethylamine | Water | Room Temp. | 0.25-1 | 87-95 | [6] |

Detailed Experimental Protocols

Protocol 1: Michael Addition of this compound to Chalcone Catalyzed by KF/Al₂O₃[4]

Materials:

-

This compound (1 mmol)

-

Chalcone (1 mmol)

-

Potassium Fluoride on Alumina (KF/Al₂O₃) (0.1 g)

-

Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of this compound (1 mmol), chalcone (1 mmol), and KF/Al₂O₃ (0.1 g) in DMF (5 mL) is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), the reaction mixture is filtered to remove the catalyst.

-

The filtrate is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure Michael adduct.

Protocol 2: Synthesis of this compound via Michael Addition[7][8]

While this compound is the Michael donor in our primary examples, it is itself classically synthesized via a Michael addition, followed by an intramolecular condensation.[3][7][8][9][10]

Materials:

-

Sodium methoxide (B1231860) (1.4 g) or Sodium metal (0.6 g)

-

Methanol (B129727) (10 mL) or Absolute Ethanol (15 mL)

-

Diethyl malonate (4 mL)

-

Mesityl oxide (2.8 mL)

-

2N Sodium hydroxide (B78521) (20 mL)

-

4N Hydrochloric acid (~30 mL)

Procedure:

-

Sodium methoxide is dissolved in methanol (10 mL) in a 100 mL round-bottomed flask. (Alternatively, sodium ethoxide is prepared in situ by carefully dissolving sodium metal in absolute ethanol).[11][7]

-

Diethyl malonate (4 mL) is added to the alkoxide solution.

-

The mixture is gently refluxed for 3 minutes.

-

The heat is removed, and mesityl oxide (2.8 mL) is added carefully through the condenser. The reaction can be vigorous.

-

Once the initial exothermic reaction subsides, the mixture is heated at reflux for 30-45 minutes.[11][12]

-

After cooling, 2N sodium hydroxide (20 mL) is added, and the mixture is refluxed for an additional 90 minutes to hydrolyze the ester.[11]

-

The mixture is cooled, and any remaining alcohol is removed via rotary evaporation.

-

The remaining aqueous solution is heated to reflux, and 4N HCl is added slowly until the pH is between 2 and 3, causing the product to precipitate.[11]

-

The mixture is cooled in an ice bath, and the solid this compound is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from acetone (B3395972) can be performed for further purification.[11]

Caption: General workflow for a this compound Michael addition.

Applications in Drug Development and Synthesis

The Michael adducts derived from this compound are versatile intermediates in organic synthesis. They can be used to construct more complex molecular scaffolds and heterocyclic systems which are of interest in medicinal chemistry and drug development.[5] For example, the reaction products can serve as precursors for the synthesis of xanthenediones, acridinediones, and various bicyclic compounds with potential biological activity.[4][5] The ability to perform these reactions enantioselectively using organocatalysts further enhances their utility, allowing for the creation of chiral molecules for pharmaceutical applications.[5]

Conclusion

This compound remains a cornerstone for understanding and applying the Michael addition reaction. Its predictable reactivity, the stability of its enolate, and the synthetic utility of its adducts make it an invaluable tool in the arsenal (B13267) of synthetic organic chemists. The protocols and data presented herein provide a comprehensive resource for researchers and professionals seeking to leverage this classic transformation in their synthetic endeavors.

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. kar.kent.ac.uk [kar.kent.ac.uk]

- 10. studycorgi.com [studycorgi.com]

- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 12. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols: The Reaction of Dimedone with Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between dimedone and formaldehyde (B43269), including its mechanism, applications in quantitative analysis, and the relevance of its derivatives in drug development. Detailed experimental protocols and data are provided to support practical applications in the laboratory.

Introduction

This compound (5,5-dimethyl-1,3-cyclohexanedione) is a versatile dicarbonyl compound that serves as a valuable reagent in organic synthesis and analytical chemistry. Its reaction with formaldehyde is a well-established method for the detection and quantification of formaldehyde, a compound of significant interest due to its widespread use and toxicity. The product of this reaction, 2,2'-methylene-bis(5,5-dimethyl-1,3-cyclohexanedione), commonly known as formaldemethone, is a stable, crystalline solid. Furthermore, derivatives of this compound are being explored as scaffolds for the synthesis of biologically active molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Reaction Mechanism

The reaction between this compound and formaldehyde proceeds via a base-catalyzed cascade reaction involving a Knoevenagel condensation followed by a Michael addition.

Step 1: Enolate Formation In the presence of a base, the acidic α-proton between the two carbonyl groups of this compound is abstracted to form a resonance-stabilized enolate ion.

Step 2: Knoevenagel Condensation The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to yield a reactive α,β-unsaturated intermediate, a methylene (B1212753) derivative of this compound.

Step 3: Michael Addition A second molecule of this compound, in its enolate form, then attacks the β-carbon of the α,β-unsaturated intermediate in a conjugate addition (Michael addition).

Step 4: Protonation The resulting intermediate is protonated to yield the final product, 2,2'-methylene-bis(5,5-dimethyl-1,3-cyclohexanedione) or formaldemethone.

Caption: Reaction mechanism of this compound with formaldehyde.

Quantitative Data

Table 1: Synthesis of 2,2'-Arylmethylene-bis(this compound) Derivatives

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aromatic Aldehydes | CuO Nanoparticles | Solvent-free | Grinding (Room Temp.) | 10-45 min | 83-96 | [1] |

| Substituted Aromatic Aldehydes | Diethylamine | Water | Room Temp. | 15-60 min | 87-95 | [2] |

| Aromatic Aldehydes | Baker's Yeast | Water | Room Temp. | 24 h | 80-95 | [3] |

| 4-Chlorobenzaldehyde | Urea | Water | 50 (Ultrasound) | 60-90 min | 92-95 | [4] |

Table 2: Analytical Parameters for Spectrophotometric Determination of Formaldehyde with this compound [5]

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 254 nm |

| Reaction Stoichiometry | 1 mole formaldehyde : 2 moles this compound |

| Linearity Range | Dependent on experimental conditions |

| Limit of Detection (LOD) | Dependent on instrument and experimental conditions |

| Limit of Quantification (LOQ) | Dependent on instrument and experimental conditions |

A concentration of approximately 10 mg/L of formaldehyde is reported to be necessary to achieve a high yield of the precipitated formaldemethone derivative.[6] In a specific trapping experiment, a 19% yield of the this compound-formaldehyde adduct was reported.[7]

Experimental Protocols

Protocol for the Synthesis of 2,2'-Methylene-bis(5,5-dimethyl-1,3-cyclohexanedione) (Formaldemethone)

This protocol is adapted from general procedures for the reaction of this compound with aldehydes.

Materials:

-

This compound (5,5-dimethyl-1,3-cyclohexanedione)

-

Formaldehyde solution (e.g., 37% in water, formalin)

-

Piperidine (B6355638) (catalyst)

-

Deionized water

-

Beaker or flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization apparatus

Procedure:

-

In a suitable flask, dissolve 2.80 g (20 mmol) of this compound in 20 mL of ethanol.

-

Add 0.81 mL (10 mmol) of 37% formaldehyde solution to the this compound solution.

-

Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

-